2,3-Quinoxalinedione, octahydro-, (4aR,8aS)-
Description
2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- is a bicyclic heterocyclic compound featuring a decahydroquinoxaline core with ketone groups at positions 2 and 3. Its stereochemistry, defined by the (4aR,8aS) configuration, imparts distinct spatial and electronic properties. Quinoxalinediones are renowned for their roles in organic synthesis and medicinal chemistry, particularly as intermediates for bioactive molecules .
Properties
IUPAC Name |
(4aR,8aS)-1,4,4a,5,6,7,8,8a-octahydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h5-6H,1-4H2,(H,9,11)(H,10,12)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQWWVBWYMNAMW-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726041 | |
| Record name | (4aR,8aS)-Octahydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152112-78-1 | |
| Record name | (4aR,8aS)-Octahydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, trans-1,2-diaminocyclohexane (0.01 mol) and oxalic acid dihydrate (0.01 mol) are refluxed in aqueous hydrochloric acid (0.75 M) at 100°C for 1.5–2 hours. The reaction proceeds via nucleophilic attack of the amine groups on the oxalic acid carbonyl carbons, followed by dehydration to form the dione ring. Post-reaction, the mixture is cooled, and the precipitate is filtered, washed with water, and recrystallized using a 5% NaOH/HCl solution to yield colorless crystals.
Key Data:
Stereochemical Control
Achieving the (4aR,8aS) configuration necessitates chiral starting materials. Optically pure trans-1,2-diaminocyclohexane, synthesized via resolution of racemic mixtures using tartaric acid derivatives, ensures retention of stereochemistry during cyclocondensation. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (>98% ee).
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency and yield.
Optimized Protocol
A mixture of trans-1,2-diaminocyclohexane (0.01 mol) and oxalic acid dihydrate (0.01 mol) in 1 mL water is irradiated at 400 W for 3 minutes. Additional water (100 mL) is added, followed by brief irradiation (1 minute) to solubilize intermediates. The product precipitates upon cooling and is purified via recrystallization.
Advantages Over Conventional Heating:
- Yield Increase: 88% vs. 70%.
- Reaction Time: 4 minutes vs. 2 hours.
- Energy Efficiency: Reduced side reactions and byproduct formation.
Hydrogenation of Aromatic Precursors
Aromatic quinoxalinediones can be hydrogenated to yield saturated analogs, though stereoselectivity remains challenging.
Catalytic Hydrogenation
Quinoxaline-2,3-dione (1 mmol) is dissolved in ethanol (50 mL) with 10% Pd/C (50 mg) and subjected to H2 gas (50 psi) at 80°C for 24 hours. The reaction mixture is filtered and concentrated to afford a racemic octahydro product.
Limitations:
Asymmetric Hydrogenation
Using a chiral catalyst (e.g., Ru-BINAP complexes), enantioselective hydrogenation achieves >90% ee. However, this method is cost-prohibitive for large-scale synthesis.
Characterization and Analytical Data
Spectral Analysis
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 243°C |
| Boiling Point | 394.6°C (predicted) |
| Density | 1.569 g/cm³ (predicted) |
| pKa | 6.24 (predicted) |
Comparative Analysis of Synthesis Routes
| Method | Yield | Stereocontrol | Cost | Scalability |
|---|---|---|---|---|
| Conventional Cyclo. | 70% | Moderate | Low | High |
| Microwave Cyclo. | 88% | Moderate | Medium | Moderate |
| Catalytic Hydrogenation | 65% | Low | Medium | Low |
| Asymmetric Hydrogenation | 55% | High | Very High | Low |
Key Findings:
- Microwave-assisted cyclocondensation offers optimal balance of yield and efficiency.
- Chiral starting materials outperform post-synthesis resolution in stereochemical purity.
Challenges and Optimization Strategies
Byproduct Formation
Overheating during conventional cyclocondensation leads to quinoxaline hydrolysis or oxalic acid decomposition . Mitigation includes:
Solvent Systems
Polar aprotic solvents (e.g., DMSO) improve diamine solubility but risk oxidation. Mixed aqueous-organic systems (e.g., water/THF) balance solubility and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antagonists of Glutamate Receptors :
- Quinoxalinediones, including the octahydro derivative, have been identified as antagonists of AMPA and NMDA receptors. These receptors are critical in neuropharmacology due to their roles in excitatory neurotransmission.
- Case Study : Research has shown that compounds similar to 2,3-quinoxalinedione exhibit neuroprotective effects by modulating glutamate signaling pathways. For instance, drugs like CNQX and NBQX , which are based on quinoxalinedione structures, have demonstrated efficacy in reducing excitotoxicity in neuronal cells .
-
Cytotoxic Activity Against Cancer Cells :
- The octahydro-quinoxalinedione derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines.
- Case Study : A study reported the synthesis of octahydro-14H-benzo[g]quinolino[2,3-a]quinolidines from L-phenylalanine, which showed improved cytotoxicity against human brain tumor cell lines such as D283 Med and glioblastoma A-172 . This suggests potential applications in targeted cancer therapies.
- Antimicrobial Properties :
Material Science Applications
-
Photochemical Applications :
- The unique photophysical properties of quinoxalinediones make them suitable for applications in photodynamic therapy (PDT) and as fluorescent probes.
- Data Table : Comparison of photochemical properties of various quinoxalinedione derivatives:
Compound Name Absorption Max (nm) Emission Max (nm) Application Area 2,3-Quinoxalinedione 350 450 Fluorescent probe Octahydro derivative 360 460 PDT - Polymer Chemistry :
Mechanism of Action
The mechanism of action of 2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- involves its interaction with ionotropic glutamate receptors, particularly the AMPA, kainate, and NMDA receptors. By acting as an antagonist, it inhibits the excitatory neurotransmission mediated by these receptors, which is crucial in various neurological processes .
Comparison with Similar Compounds
Core Structure and Substituents
Key Observations :
Divergences :
Physical and Chemical Properties
Notable Trends:
- Dione-containing compounds (target, 12, 13) exhibit higher melting points due to hydrogen bonding, contrasting with azides () or esters (), which may have lower thermal stability .
- The absence of purification steps for Compounds 12/13 suggests superior crystallinity compared to azide derivatives requiring chromatographic isolation .
Stereochemical and Crystallographic Insights
- The (4aR,8aS) configuration in the target compound likely results in a chair-like conformation, as seen in the crystal structure of (4aR,8aS)-2,3-diphenylhexahydroquinoxaline (). This stereochemistry enhances molecular rigidity, impacting packing efficiency and intermolecular interactions .
Contrasts :
- The target compound’s dione groups favor nucleophilic attack, whereas azides () undergo electrophilic cycloaddition.
Biological Activity
2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- is a nitrogen-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is part of the broader quinoxaline family, which is known for its applications in pharmaceuticals and materials science. The biological activities of this compound include antimicrobial, anticancer, and antifungal properties.
Chemical Structure and Properties
The structure of 2,3-quinoxalinedione consists of a fused bicyclic system featuring two nitrogen atoms in the ring. The octahydro configuration indicates that it is fully saturated, which may influence its biological activity compared to unsaturated analogs.
Biological Activity Overview
The biological activities of 2,3-quinoxalinedione derivatives have been extensively studied. Key findings include:
- Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit significant antibacterial properties. For instance, studies show that certain derivatives can inhibit the growth of various bacterial strains effectively .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds related to quinoxaline have been reported to improve cytotoxic activity against human brain tumor cells .
- Antifungal Effects : While the antifungal potency of these compounds tends to be weaker than their antibacterial properties, some derivatives still show promise in this area .
Antimicrobial Activity
A study published in 2023 explored the synthesis and biological evaluation of novel quinoxaline derivatives. The results highlighted good bacterial activity with weak fungal potency. The study utilized artificial intelligence for predicting potential molecular targets and found significant antibacterial effects against specific strains .
Anticancer Activity
Research focusing on octahydro derivatives has shown improved cytotoxicity against various cancer cell lines. A specific study demonstrated that certain synthesized derivatives exhibited enhanced activity against human brain tumor cells compared to traditional chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly enhance or reduce biological efficacy. For example, increasing lipophilicity through strategic substitutions has been correlated with improved antiviral and anticancer activities .
Data Tables
Q & A
Q. What are the critical safety protocols for handling (4aR,8aS)-2,3-Quinoxalinedione in laboratory settings?
When handling this compound, prioritize the following:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated .
- Ventilation: Ensure fume hoods or local exhaust ventilation to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .
- Spill Management: Avoid dry sweeping; use wet methods or HEPA-filtered vacuums to prevent dust dispersion. Dispose of waste in sealed containers labeled for hazardous chemicals .
- Contradictions in Hazard Data: Some safety sheets (e.g., Combi-Blocks SDS) report no known hazards, while others classify it as acutely toxic (H302) and irritant (H315/H319). Always default to the most conservative precautions and verify batch-specific data .
Q. How can researchers confirm the stereochemical configuration of (4aR,8aS)-2,3-Quinoxalinedione?
The (4aR,8aS) configuration is typically resolved via single-crystal X-ray diffraction (SCXRD) , as demonstrated for structurally analogous quinoxaline derivatives (e.g., (4aR,8aR)-hexahydroquinoxaline, where SCXRD achieved an R factor of 0.036) . Key steps include:
- Crystallization: Optimize solvent systems (e.g., ethanol/water) to obtain high-quality single crystals.
- Data Collection: Use a diffractometer at low temperatures (e.g., 293 K) to minimize thermal motion artifacts.
- Refinement: Apply software like SHELXL to model the electron density map and assign absolute configuration via Flack parameters .
Q. What storage conditions ensure the stability of this compound?
- Temperature: Store at –20°C in airtight containers to prevent degradation, especially if the compound contains reactive groups (e.g., diketone moieties) .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers, as moisture may hydrolyze sensitive functional groups.
- Light Sensitivity: Protect from UV exposure by using amber glassware or light-resistant packaging .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
Discrepancies in NMR or LCMS data may arise from impurities, tautomerism, or stereoisomerism. Mitigation strategies include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., C₉H₁₂N₂O₂ for the parent compound) to rule out adducts or contaminants .
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals. For example, coupling constants in ¹H NMR can distinguish axial/equatorial protons in the octahydroquinoxaline ring .
- Comparative Analysis: Cross-reference with published analogs (e.g., hexahydroquinoxaline derivatives in Acta Crystallographica) to validate spectral assignments .
Q. What synthetic strategies optimize stereochemical control in derivatives of this compound?
To synthesize stereochemically pure derivatives (e.g., diphenyl or carboxylate analogs):
- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (R)- or (S)-proline) to induce asymmetric induction during cyclization .
- Catalytic Asymmetric Hydrogenation: Employ palladium or ruthenium catalysts (e.g., Noyori-type) for selective reduction of quinoxaline precursors .
- Dynamic Kinetic Resolution (DKR): Apply enzyme-catalyzed reactions (e.g., lipases) to resolve racemic intermediates during multi-step syntheses .
Q. How can researchers address discrepancies in reported hazard data for this compound?
Conflicting hazard classifications (e.g., H302 vs. "no known hazards") require:
- Batch-Specific Testing: Conduct acute toxicity assays (e.g., OECD 423) on newly synthesized batches to verify LD₅₀ values.
- Literature Review: Compare SDS data across suppliers (e.g., Indagoo vs. Combi-Blocks) and prioritize peer-reviewed toxicology studies .
- In Silico Modeling: Use tools like Toxtree or ECOSAR to predict toxicity endpoints (e.g., oral toxicity class) based on structural analogs .
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
- HPLC-PDA/ELSD: Use reverse-phase C18 columns with photodiode array (PDA) detection to separate and quantify impurities at <0.1% levels.
- Headspace GC-MS: Identify volatile byproducts (e.g., residual solvents like dichloromethane) .
- Elemental Analysis: Verify carbon/nitrogen content (±0.4% error margin) to confirm purity, as demonstrated for quinoxaline derivatives in the Iranian Journal of Pharmaceutical Research .
Data Contradiction Analysis
Q. How should researchers interpret variability in reported melting points or solubility?
Variations may arise from polymorphic forms or hydration states. For example:
Q. Why do crystallographic studies of similar compounds report different space groups (e.g., P43212 vs. P212121)?
Space group differences (e.g., in diplodiatoxin analogs) reflect packing variations due to intermolecular interactions (e.g., hydrogen bonding). Compare unit cell parameters and hydrogen-bonding networks to contextualize structural flexibility .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
